molecular formula C8H12N2 B1364138 6-Propylpyridin-2-amine CAS No. 41995-29-3

6-Propylpyridin-2-amine

Cat. No. B1364138
Key on ui cas rn: 41995-29-3
M. Wt: 136.19 g/mol
InChI Key: JDRTXRTVJTWITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08338605B2

Procedure details

A solution of the product from Example 2b (348 mg, 1.52 mmol) and NH2OH HCl (530 mg, 7.62 mmol) in 4 mL of EtOH/1.5 mL water. Heated at 100° C. for 16 h, cooled to room temperature and extracted with CH2Cl2. Dried over MgSO4 filtered and concentrated under vacuum giving the title compound as an amber oil (223 mg, 100%).
Name
product
Quantity
348 mg
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
CC1[N:3]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([CH2:14][CH2:15][CH3:16])[N:9]=2)C(C)=CC=1.NO.Cl>CCO>[CH2:14]([C:10]1[N:9]=[C:8]([NH2:3])[CH:13]=[CH:12][CH:11]=1)[CH2:15][CH3:16] |f:1.2|

Inputs

Step One
Name
product
Quantity
348 mg
Type
reactant
Smiles
CC=1N(C(=CC1)C)C1=NC(=CC=C1)CCC
Step Two
Name
Quantity
530 mg
Type
reactant
Smiles
NO.Cl
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=CC=CC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 223 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 107.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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